5-[(4-chlorophenyl)amino]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-[(4-chlorophenyl)amino]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)amino]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) in the presence of a base.
Substitution Reactions: The introduction of the 4-chlorophenyl and 2,6-dimethylphenyl groups is achieved through substitution reactions. These reactions may involve the use of reagents such as chlorobenzene and dimethylbenzene under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
5-[(4-chlorophenyl)amino]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)amino]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole-4-carboxamide: A simpler triazole derivative with similar core structure but different substituents.
4-Chlorophenyl-1H-1,2,3-triazole: Another triazole derivative with a chlorophenyl group but lacking the dimethylphenyl group.
Uniqueness
5-[(4-chlorophenyl)amino]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H16ClN5O |
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Molecular Weight |
341.8 g/mol |
IUPAC Name |
5-(4-chloroanilino)-N-(2,6-dimethylphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5O/c1-10-4-3-5-11(2)14(10)20-17(24)15-16(22-23-21-15)19-13-8-6-12(18)7-9-13/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
DGWISPZILPJACK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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